3,3,5,5-Tetramethyl-1-propylcyclohexan-1-amine
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Overview
Description
1-Propyl-3,3,5,5-tetramethylcyclohexanamine is an organic compound with the molecular formula C13H27N It is a derivative of cyclohexanamine, characterized by the presence of a propyl group and four methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3,3,5,5-tetramethylcyclohexanamine typically involves the alkylation of 3,3,5,5-tetramethylcyclohexanamine with a propyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group attacks the propyl halide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-Propyl-3,3,5,5-tetramethylcyclohexanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3,3,5,5-tetramethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as NaH or KOtBu.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
1-Propyl-3,3,5,5-tetramethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Propyl-3,3,5,5-tetramethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propyl-3,3,5,5-tetramethylcyclohexanamine can be compared with other similar compounds, such as:
3,3,5,5-Tetramethylcyclohexanamine: Lacks the propyl group, resulting in different chemical and biological properties.
1-Propylcyclohexanamine: Lacks the four methyl groups, leading to variations in steric and electronic effects.
Cyclohexanamine: The parent compound with no additional substituents, exhibiting distinct reactivity and applications.
The uniqueness of 1-Propyl-3,3,5,5-tetramethylcyclohexanamine lies in its specific combination of substituents, which confer unique steric and electronic properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
219810-67-0 |
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Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-1-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-6-7-13(14)9-11(2,3)8-12(4,5)10-13/h6-10,14H2,1-5H3 |
InChI Key |
OMYKWZGACJRFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(CC(C1)(C)C)(C)C)N |
Origin of Product |
United States |
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